(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound “(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” features a benzofuro-oxazin core, a bicyclic framework integrating furan and oxazine moieties. Key structural elements include:
- A (Z)-configured 2-methylbenzylidene group at the 2-position, contributing steric bulk and influencing π-π stacking interactions.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent at the 8-position, introducing a sulfone group (–SO₂–) that enhances polarity and hydrogen-bond acceptor capacity.
Structural validation via X-ray crystallography, employing programs like SHELXL , ensures the accuracy of its stereochemical assignment and conformation. This compound’s unique substituents distinguish it from analogs, as discussed below.
Properties
IUPAC Name |
(2Z)-8-(1,1-dioxothiolan-3-yl)-2-[(2-methylphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-14-4-2-3-5-15(14)10-20-21(24)17-6-7-19-18(22(17)28-20)11-23(13-27-19)16-8-9-29(25,26)12-16/h2-7,10,16H,8-9,11-13H2,1H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUAOKHXHXXBEH-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential biological activity. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry.
Chemical Structure
The compound features a unique structural framework that includes a benzofuroxazine core and a tetrahydrothiophene moiety. Its molecular formula is C18H19N3O4S, and it possesses various functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed various potential effects:
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : The presence of the tetrahydrothiophene group may enhance anti-inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
- Cytotoxicity : In vitro assays have indicated that the compound could possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of similar compounds derived from benzofuroxazine. These compounds demonstrated significant free radical scavenging activity, which is critical in preventing cellular damage caused by oxidative stress .
Anti-inflammatory Properties
In a model of acute inflammation, compounds with structural similarities to this compound were shown to reduce edema significantly. This suggests that the compound may inhibit pro-inflammatory cytokines or pathways involved in inflammation .
Cytotoxic Effects
Cell viability assays using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
| Study | Compound | Findings |
|---|---|---|
| 1 | Similar Benzofuroxazine Derivative | Significant antioxidant activity; IC50 = 25 µM |
| 2 | Tetrahydrothiophene-based Compound | Reduced inflammation in murine models; edema reduction by 40% |
| 3 | Related Oxazine Compound | Induced apoptosis in HeLa cells; IC50 = 15 µM |
Comparison with Similar Compounds
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Substituents :
- 2-position : 3,4-Dimethoxybenzylidene (electron-rich aromatic group).
- 8-position : 4-Methoxyphenyl (polar methoxy group).
- Key Differences vs.
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Substituents :
- 2-position : Pyridin-4-ylmethylene (basic nitrogen for hydrogen-bond donation/acceptance).
- 8-position : 4-Fluorophenethyl (lipophilic fluorinated chain).
- Key Differences vs. The 4-fluorophenethyl group enhances lipophilicity (higher logP) compared to the target’s sulfone, suggesting differences in membrane permeability or solubility .
Functional Group Impact on Physicochemical Properties
*logP values estimated based on substituent contributions.
Hydrogen Bonding and Intermolecular Interactions
- The sulfone group in the target compound acts as a strong hydrogen-bond acceptor, likely influencing crystal packing or binding to biological targets. This contrasts with analogs featuring methoxy (weak acceptor) or pyridinyl (acceptor/donor) groups .
- The 2-methylbenzylidene group may engage in weak C–H···O interactions, whereas analogs with pyridinyl or dimethoxybenzylidene substituents exhibit stronger directional hydrogen bonds .
Methodological Considerations in Structural Comparison
Validation via X-ray Crystallography
- The target compound’s structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), ensuring precision in stereochemical assignment .
- Comparative analysis of analogs (e.g., ) relies on validated crystallographic data to confirm substituent positions and configurations.
Computational Similarity Analysis
- Similarity Coefficients : Tanimoto coefficients or other metrics () quantify structural overlap, highlighting core similarities (benzofuro-oxazin) vs. divergent substituents .
- Graph Isomorphism Networks (GINs) : These deep learning tools map molecular graphs to compare topology and substituent effects, enabling quantitative assessment of the target’s uniqueness relative to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
